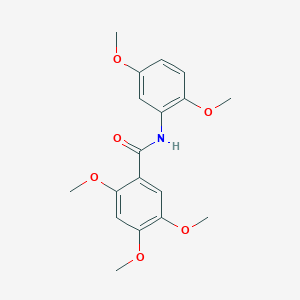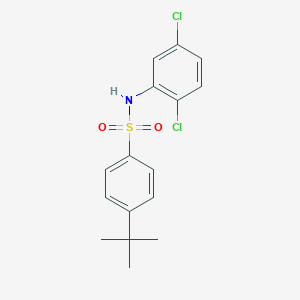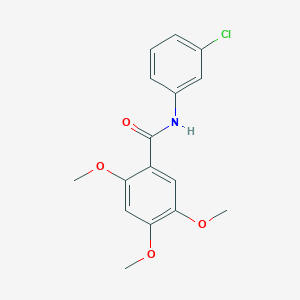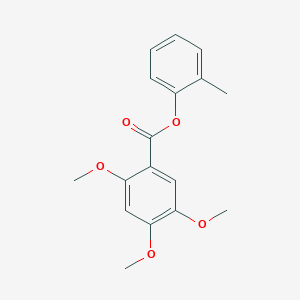![molecular formula C26H20O4 B309721 7-[(2-Methylbenzoyl)oxy]-2-naphthyl 2-methylbenzoate](/img/structure/B309721.png)
7-[(2-Methylbenzoyl)oxy]-2-naphthyl 2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(2-Methylbenzoyl)oxy]-2-naphthyl 2-methylbenzoate, also known as MMN, is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. MMN is a type of ester that belongs to the family of naphthalene derivatives, and its chemical formula is C30H24O4.
Mechanism of Action
The mechanism of action of 7-[(2-Methylbenzoyl)oxy]-2-naphthyl 2-methylbenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 7-[(2-Methylbenzoyl)oxy]-2-naphthyl 2-methylbenzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. 7-[(2-Methylbenzoyl)oxy]-2-naphthyl 2-methylbenzoate has also been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
7-[(2-Methylbenzoyl)oxy]-2-naphthyl 2-methylbenzoate has been shown to have various biochemical and physiological effects on cells and organisms. In cancer cells, 7-[(2-Methylbenzoyl)oxy]-2-naphthyl 2-methylbenzoate has been found to induce apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. 7-[(2-Methylbenzoyl)oxy]-2-naphthyl 2-methylbenzoate has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of certain proteins involved in these processes. In neurons, 7-[(2-Methylbenzoyl)oxy]-2-naphthyl 2-methylbenzoate has been found to induce the formation of lipid droplets, which are important for energy storage and metabolism.
Advantages and Limitations for Lab Experiments
7-[(2-Methylbenzoyl)oxy]-2-naphthyl 2-methylbenzoate has several advantages for use in lab experiments, including its high purity and stability, its fluorescent properties, and its ability to inhibit HDACs and PKC. However, there are also some limitations to the use of 7-[(2-Methylbenzoyl)oxy]-2-naphthyl 2-methylbenzoate in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 7-[(2-Methylbenzoyl)oxy]-2-naphthyl 2-methylbenzoate. One area of research is the development of new drugs based on 7-[(2-Methylbenzoyl)oxy]-2-naphthyl 2-methylbenzoate as a lead compound. Another area of research is the investigation of the molecular mechanisms underlying the anticancer and neuroprotective effects of 7-[(2-Methylbenzoyl)oxy]-2-naphthyl 2-methylbenzoate. Additionally, the use of 7-[(2-Methylbenzoyl)oxy]-2-naphthyl 2-methylbenzoate as a fluorescent probe for the study of lipid droplets in live cells could be further explored. Finally, the development of new synthesis methods for 7-[(2-Methylbenzoyl)oxy]-2-naphthyl 2-methylbenzoate could lead to the production of larger quantities of this compound for use in various research applications.
Conclusion:
In conclusion, 7-[(2-Methylbenzoyl)oxy]-2-naphthyl 2-methylbenzoate is a synthetic chemical compound that has shown promising results in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 7-[(2-Methylbenzoyl)oxy]-2-naphthyl 2-methylbenzoate could lead to the development of new drugs and a better understanding of its molecular mechanisms.
Synthesis Methods
The synthesis of 7-[(2-Methylbenzoyl)oxy]-2-naphthyl 2-methylbenzoate involves the reaction of 7-hydroxy-2-naphthoic acid with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 7-(2-methylbenzoyloxy)-2-naphthoic acid, which is then esterified with 2-methylbenzoyl chloride using a dehydrating agent such as thionyl chloride. The final product is 7-[(2-Methylbenzoyl)oxy]-2-naphthyl 2-methylbenzoate, which is obtained by recrystallization from a suitable solvent.
Scientific Research Applications
7-[(2-Methylbenzoyl)oxy]-2-naphthyl 2-methylbenzoate has been extensively studied in various scientific research applications, including cancer research, neuroscience, and drug discovery. 7-[(2-Methylbenzoyl)oxy]-2-naphthyl 2-methylbenzoate has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been found to inhibit the growth of glioma cells, which are a type of brain tumor. In neuroscience research, 7-[(2-Methylbenzoyl)oxy]-2-naphthyl 2-methylbenzoate has been used as a fluorescent probe to study the dynamics of lipid droplets in live cells. 7-[(2-Methylbenzoyl)oxy]-2-naphthyl 2-methylbenzoate has also been used in drug discovery research as a lead compound for the development of new drugs.
properties
Product Name |
7-[(2-Methylbenzoyl)oxy]-2-naphthyl 2-methylbenzoate |
|---|---|
Molecular Formula |
C26H20O4 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
[7-(2-methylbenzoyl)oxynaphthalen-2-yl] 2-methylbenzoate |
InChI |
InChI=1S/C26H20O4/c1-17-7-3-5-9-23(17)25(27)29-21-13-11-19-12-14-22(16-20(19)15-21)30-26(28)24-10-6-4-8-18(24)2/h3-16H,1-2H3 |
InChI Key |
OAAZOFCBHQKGEQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C=CC(=C3)OC(=O)C4=CC=CC=C4C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C=CC(=C3)OC(=O)C4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-tert-butyl-N-[4-(diethylamino)-2-methylphenyl]benzenesulfonamide](/img/structure/B309644.png)
![2-methyl-N-[4-({4-[(2-methylbutanoyl)amino]phenyl}sulfonyl)phenyl]butanamide](/img/structure/B309649.png)
![4-phenyl-N-(4-{4-[(4-phenylbutanoyl)amino]benzyl}phenyl)butanamide](/img/structure/B309654.png)

![N-[4-(diethylamino)-2-methylphenyl]-3,3-diphenylpropanamide](/img/structure/B309658.png)


![2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309661.png)
